magnesium;5-bromo-2H-pyridin-2-ide;chloride
Overview
Description
Magnesium;5-bromo-2H-pyridin-2-ide;chloride is a chemical compound with the molecular formula C5H3BrClMgN It is a magnesium complex with a brominated pyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-bromo-2H-pyridin-2-ide;chloride typically involves the reaction of 5-bromo-2H-pyridine with a magnesium source, such as magnesium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. A common method involves the use of a Grignard reagent, where 5-bromo-2H-pyridine is reacted with magnesium in the presence of anhydrous ether to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-bromo-2H-pyridin-2-ide;chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the magnesium center can be oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Magnesium;5-bromo-2H-pyridin-2-ide;chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound can be used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of magnesium;5-bromo-2H-pyridin-2-ide;chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium center can coordinate with different ligands, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;5-chloro-2H-pyridin-2-ide;chloride
- Magnesium;5-fluoro-2H-pyridin-2-ide;chloride
- Magnesium;5-iodo-2H-pyridin-2-ide;chloride
Uniqueness
Magnesium;5-bromo-2H-pyridin-2-ide;chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
magnesium;5-bromo-2H-pyridin-2-ide;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.ClH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPPSDHJSWBUJE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Br.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730936 | |
Record name | Magnesium chloride 5-bromopyridin-2-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376631-32-2 | |
Record name | Magnesium chloride 5-bromopyridin-2-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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